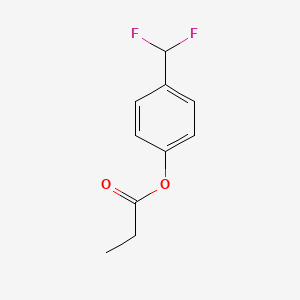

Propionic acid 4-(difluoromethyl)-phenyl ester

Übersicht

Beschreibung

Propionic acid (PA) is an important platform chemical used in the agriculture, food, and pharmaceutical industries . It’s mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries .

Molecular Structure Analysis

Propionic acid displays the general properties of carboxylic acids: it can form amide, ester, anhydride, and chloride derivatives .Chemical Reactions Analysis

Propionic acid undergoes the Hell–Volhard–Zelinsky reaction that involves α- halogenation of a carboxylic acid with bromine, catalysed by phosphorus tribromide .Physical And Chemical Properties Analysis

Propionic acid is a three-carbon naturally occurring organic acid used in various industrial applications . It was first described in 1844 by Johann Gottlieb and got its name from the Greek words “protos” (first) and “pion” (fat) because it is the shortest organic acid exhibiting fatty acid properties .Wissenschaftliche Forschungsanwendungen

Hydrolysis and Esterification Studies

- Research on aryl esters like Propionic acid 4-(difluoromethyl)-phenyl ester often focuses on their hydrolysis and esterification. Studies have examined how the structure of these esters, including the presence of hydroxy-groups, influences their chemical behavior during hydrolysis and esterification processes. For instance, the hydrolysis rates of certain aryl esters are significantly enhanced by the presence of hydroxy-groups, a phenomenon known as anchimeric assistance (Capon, Mcdowell, & Raftery, 1973).

Derivatization and Detection

- Aryl esters like this compound are used as derivatizing agents in chemical analyses. For example, they have been employed to introduce electrochemically active groups into aliphatic amines for enhanced detection in chromatographic analyses (Smith & Ghani, 1990).

Supramolecular Chemistry

- These esters play a critical role in the synthesis of complex molecular structures, such as supramolecular dendrimers. Their chemical properties facilitate the self-assembly of these large, complex structures, which have applications in materials science and nanotechnology (Percec et al., 2006).

Liquid Crystal Research

- In the field of liquid crystal research, certain phenyl esters are synthesized and studied for their potential applications in electro-optic display devices. The impact of various substituents, like fluorine atoms, on the liquid-crystal transition temperatures of these materials is a key area of investigation (Kelly, 1989).

Organic Synthesis and Catalysis

- These esters are involved in innovative organic synthesis techniques, such as palladium-catalyzed ortho-olefination, a process important in the synthesis of aromatic compounds via C-H bond activation (Hu et al., 2015).

Flavor and Fragrance Industry

- The esterification of propionic acid with alcohols, such as benzyl alcohol, to produce esters like benzyl propionate is significant in the flavor and fragrance industry. This process has been optimized for industrial applications (Chandane et al., 2017).

Wirkmechanismus

Target of Action

Propionic acid and its derivatives are known to have antimicrobial properties . They are used as food preservatives and are effective against a range of microorganisms .

Mode of Action

Propionic acid, a related compound, can pass through a cell membrane into the cytoplasm in its non-dissociated form . Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Biochemical Pathways

Propionic acid can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways

Pharmacokinetics

The profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) derived from propionic acid, generally have moderately short initial half-lives of 2–5 hours .

Result of Action

Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as Flammable liquids, Corrosive to metals, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). Target Organs - Respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(difluoromethyl)phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-9(13)14-8-5-3-7(4-6-8)10(11)12/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEJMWROBFNQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269061 | |

| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186194-58-0 | |

| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

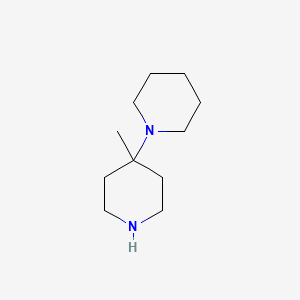

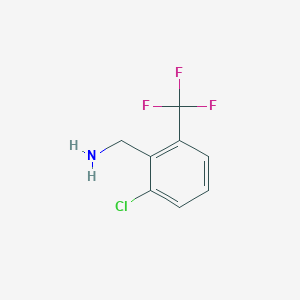

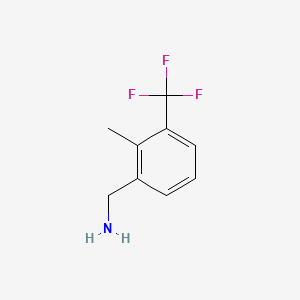

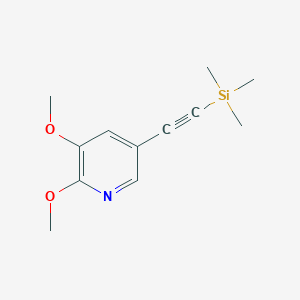

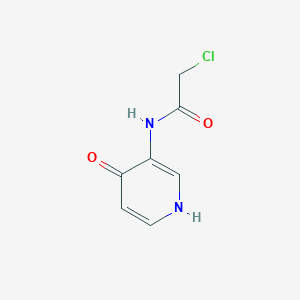

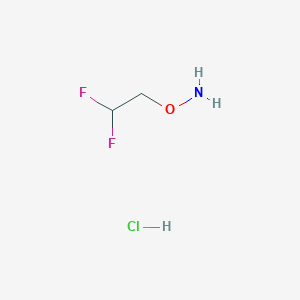

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)